molecular formula C10H18N4S B6358623 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1783977-42-3

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6358623
CAS No.: 1783977-42-3
M. Wt: 226.34 g/mol
InChI Key: DOYQOFJCEGVUDN-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety

Preparation Methods

The synthesis of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:

    Cyclization Reaction: The thiadiazole ring is formed through a cyclization reaction involving appropriate precursors.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions .

Scientific Research Applications

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:

    1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical properties.

    Piperazine Derivatives: Compounds with the piperazine moiety have diverse biological activities and applications.

The uniqueness of this compound lies in its specific combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(2-methylpropyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-8(2)7-9-12-10(15-13-9)14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYQOFJCEGVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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